molecular formula C23H21F3N2O4S B1672471 GW 590735 CAS No. 622402-22-6

GW 590735

Numéro de catalogue: B1672471
Numéro CAS: 622402-22-6
Poids moléculaire: 478.5 g/mol
Clé InChI: ILUPZUOBHCUBKB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de GW-590735 implique plusieurs étapes, notamment la formation d'un cycle thiazole et l'introduction d'un groupe trifluorométhyle. Les étapes clés comprennent:

Méthodes de production industrielle

La production industrielle de GW-590735 suit des voies de synthèse similaires mais est optimisée pour une production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour garantir un rendement élevé et une pureté élevée .

Analyse Des Réactions Chimiques

Types de réactions

GW-590735 subit diverses réactions chimiques, notamment:

Réactifs et conditions courants

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés substitués de GW-590735, qui sont souvent utilisés pour des recherches et développements supplémentaires .

Applications scientifiques de la recherche

GW-590735 a un large éventail d'applications scientifiques de la recherche:

Mécanisme d'action

GW-590735 exerce ses effets en activant le récepteur activé par les proliférateurs de peroxysomes alpha (PPARα). Cette activation conduit à la transcription de gènes impliqués dans le métabolisme lipidique, entraînant une augmentation de l'élimination des lipoprotéines de très basse densité riches en triglycérides et une régulation positive de l'apolipoprotéine A1, le composant principal des lipoprotéines de haute densité . Les cibles moléculaires comprennent le coactivateur 1 du récepteur nucléaire et le récepteur activé par les proliférateurs de peroxysomes alpha .

Applications De Recherche Scientifique

Therapeutic Applications

  • Dyslipidemia Treatment
    • GW 590735 was initially developed for the treatment of dyslipidemia, a condition characterized by abnormal lipid levels in the blood. Although it entered phase II clinical trials, these studies were ultimately discontinued due to challenges in clinical development .
  • Metabolic Syndrome
    • The compound has been implicated in the management of metabolic syndrome, which encompasses a cluster of conditions that increase the risk of heart disease and diabetes. Its role in enhancing fat oxidation suggests potential benefits for patients with metabolic disorders .
  • Cardiovascular Health
    • By improving lipid profiles, this compound may contribute to cardiovascular health. Its ability to lower triglycerides and apolipoprotein B levels indicates its potential as a therapeutic agent in cardiovascular disease prevention .
  • Cancer Research
    • The activation of nuclear receptors by this compound opens avenues for research into cancer therapies, particularly those targeting metabolic pathways involved in tumor growth and progression .

Study on Lipid Metabolism

In a double-blind study involving healthy subjects, this compound was administered alongside a comparator PPARδ agonist. Results showed that while this compound led to a significant reduction in triglycerides, it did not produce the same level of metabolic improvements as the PPARδ agonist . This illustrates its specific action on lipid metabolism pathways.

Clinical Trials

This compound was evaluated in phase II clinical trials aimed at increasing "good cholesterol" levels in patients with dyslipidemia. Although these trials were discontinued, they provided valuable insights into the compound's pharmacokinetics and potential efficacy .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

GW-590735 est unique en raison de sa haute sélectivité pour le PPARα par rapport aux autres sous-types du PPAR (PPARδ et PPARγ), ce qui en fait un outil précieux dans la recherche axée sur le métabolisme lipidique et les maladies cardiovasculaires .

Activité Biologique

GW 590735 is a selective and potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα), which plays a significant role in lipid metabolism and homeostasis. This article explores the biological activity of this compound, including its mechanism of action, research findings, and relevant case studies.

This compound binds specifically to PPARα, a ligand-activated transcription factor that regulates genes involved in fatty acid oxidation and lipid metabolism. Upon binding, it activates downstream signaling pathways that enhance the clearance of triglyceride-rich very low-density lipoprotein (VLDL) from circulation. The effective concentration (EC50) for this compound is approximately 4 nM , showcasing its high potency and selectivity compared to other PPAR subtypes like PPARγ and PPARδ, where it exhibits at least 500-fold selectivity .

Biological Activity and Effects

The activation of PPARα by this compound has several biological effects:

  • Increased Lipid Clearance : Enhances the clearance of triglyceride-rich VLDL, potentially aiding in the treatment of dyslipidemia.
  • Regulation of Gene Expression : Influences the expression of genes involved in lipid homeostasis, including upregulation of ApoA1 and downregulation of ApoCIII .
  • Metabolic Effects : Studies have indicated that this compound can modulate metabolic pathways, although clinical trials have faced challenges leading to discontinuation .

Table 1: Comparison of PPAR Agonists

Compound NameStructure TypePrimary ActivityEC50 (nM)
This compoundPPARα AgonistLipid metabolism~4
FenofibrateFibric Acid DerivativePPARα Agonist~50
ClofibrateFibric Acid DerivativePPARα Agonist~100
RosiglitazoneThiazolidinedionePPARγ Agonist~10
PioglitazoneThiazolidinedionePPARγ Agonist~10

This compound's unique profile as a selective PPARα agonist positions it as a targeted therapeutic option for managing dyslipidemia .

Case Studies

  • Clinical Trials : this compound was evaluated in phase II clinical trials aimed at treating dyslipidemia. However, these trials were ultimately discontinued due to insufficient efficacy compared to existing therapies .
  • Animal Studies : In studies involving C57BL/6J mice, this compound was shown to significantly increase the levels of PPARα protein in liver tissues, indicating its potential for enhancing lipid metabolism under specific dietary conditions .
  • Comparative Studies : In a study comparing this compound with another PPAR agonist (GW501516), it was found that while both compounds activated their respective pathways, only GW501516 led to significant reductions in fasting plasma triglycerides and liver fat content .

Propriétés

IUPAC Name

2-methyl-2-[4-[[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbonyl]amino]methyl]phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N2O4S/c1-13-18(33-20(28-13)15-6-8-16(9-7-15)23(24,25)26)19(29)27-12-14-4-10-17(11-5-14)32-22(2,3)21(30)31/h4-11H,12H2,1-3H3,(H,27,29)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUPZUOBHCUBKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)NCC3=CC=C(C=C3)OC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90977813
Record name 2-Methyl-2-(4-{[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]methyl}phenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90977813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343321-96-0, 622402-22-6
Record name GW-590735
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343321960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GW 590735
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0622402226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GW-590735
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07215
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Methyl-2-(4-{[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]methyl}phenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90977813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GW-590735
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKY617BBX5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GW 590735
Reactant of Route 2
GW 590735
Reactant of Route 3
GW 590735
Reactant of Route 4
GW 590735
Reactant of Route 5
Reactant of Route 5
GW 590735
Reactant of Route 6
Reactant of Route 6
GW 590735

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.